molecular formula C26H26N2O4S B2476390 Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-69-9

Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2476390
CAS No.: 921133-69-9
M. Wt: 462.56
InChI Key: UVKGBJRLFWNAHN-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, tetrahydrothieno[2,3-c]pyridine derivatives are generally synthesized from enaminones via reactions with different nucleophiles and electrophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD) and spectroscopic techniques . The structure would then be confirmed using density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the acetyl and diphenylacetamido groups. Enaminones, which are similar to this compound, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound that has been implicated in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation processes. Such compounds are formed with complete regioselectivity and excellent yields, indicating the utility of the compound in generating complex molecular architectures (Zhu, Lan, & Kwon, 2003). Additionally, its role in facilitating the creation of new N-fused heterocycles via condensation reactions showcases its versatility in organic synthesis (Ghaedi et al., 2015).

Material Science and Photophysical Properties

The compound's derivatives have been explored for their spectral-fluorescent properties, offering insights into the relationship between chemical structure and photophysical behavior. This exploration suggests potential applications in material science, where such properties can be harnessed for the development of novel materials with specific optical characteristics (Ershov et al., 2019).

Biological Activity

While the request excludes drug use and side effects, it's worth noting that similar compounds have been evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests a broader interest in the chemical framework for potential therapeutic applications, underscoring the importance of chemical synthesis and modification in drug discovery (Abdel-megeed et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some tetrahydrothieno[2,3-c]pyridine derivatives have shown antimicrobial activity .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-3-32-26(31)23-20-14-15-28(17(2)29)16-21(20)33-25(23)27-24(30)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,22H,3,14-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKGBJRLFWNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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